2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C8H19NO2. It is a secondary amine with an ethoxyethanol backbone, often used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of butan-2-amine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(Ethylamino)ethoxy]ethan-1-ol: Similar structure but with an ethyl group instead of butan-2-yl.
2-{2-[(Methylamino)ethoxy]ethan-1-ol: Contains a methyl group instead of butan-2-yl.
2-{2-[(Propylamino)ethoxy]ethan-1-ol: Contains a propyl group instead of butan-2-yl.
Uniqueness
2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol is unique due to its specific butan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C8H19NO2 |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-[2-(butan-2-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C8H19NO2/c1-3-8(2)9-4-6-11-7-5-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
QGHQUFQGBWVBCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCOCCO |
Origin of Product |
United States |
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